molecular formula C10H3BrCl2N2O B13950216 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine

8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine

Cat. No.: B13950216
M. Wt: 317.95 g/mol
InChI Key: DDKUDDMRRVSQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzofuro[3,2-d]pyrimidine precursors. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the selective introduction of bromine and chlorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Scientific Research Applications

8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzofuro[3,2-d]pyrimidine
  • 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H3BrCl2N2O

Molecular Weight

317.95 g/mol

IUPAC Name

8-bromo-2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C10H3BrCl2N2O/c11-4-1-2-6-5(3-4)7-8(16-6)9(12)15-10(13)14-7/h1-3H

InChI Key

DDKUDDMRRVSQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.